molecular formula C11H13ClF3N B6362119 (Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 1240578-36-2

(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No. B6362119
CAS RN: 1240578-36-2
M. Wt: 251.67 g/mol
InChI Key: ILQJANIWWNXFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride, also known as PTMPA HCl, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water and other polar solvents. PTMPA HCl has been used in various biochemical and physiological studies due to its unique properties, such as its ability to bind to specific proteins and its ability to modulate the activity of enzymes.

Scientific Research Applications

Synthesis of Imidazole Containing Compounds

This compound could potentially be used in the synthesis of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antidepressant-like Effect

The compound could be used in the development of antidepressants . In a study, mice were pre-treated with a compound similar to “(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride” and showed an antidepressant-like effect .

Inhibiting 5-hydroxytryptamine (5-HT) Uptake

The compound could potentially be used to inhibit 5-hydroxytryptamine (5-HT) uptake . The inclusion of a -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-HT uptake by 6-fold, when compared to the corresponding non-fluorinated analog .

Reactions at the Benzylic Position

The compound could be used in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Antitubercular Potential

The compound could potentially be used for its antitubercular potential . A compound similar to “(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride” was synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .

Safety and Hazards

For safety and hazard information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Mechanism of Action

Mode of Action

It’s known that the compound is involved in the trifluoromethylation of secondary amines . The exact interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of trifluoromethyl amines

properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14;/h2-6,15H,1,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQJANIWWNXFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.